1,1'-(((2-Propylpropane-1,3-diyl)bis(quinazoline-4,2-diyl))bis(methylene))bis(8-((R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione)
Description
This compound is a bis-purine-quinazoline hybrid characterized by a central 2-propylpropane-1,3-diyl linker connecting two quinazoline moieties. Each quinazoline is further functionalized with a methylene bridge to a modified purine scaffold. Key structural features include:
Properties
Molecular Formula |
C54H62N16O4 |
|---|---|
Molecular Weight |
999.2 g/mol |
IUPAC Name |
8-[(3R)-3-aminopiperidin-1-yl]-1-[[4-[2-[[2-[[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]methyl]quinazolin-4-yl]methyl]pentyl]quinazolin-2-yl]methyl]-7-but-2-ynyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C54H62N16O4/c1-6-9-26-67-45-47(61-51(67)65-24-15-18-35(55)30-65)63(4)53(73)69(49(45)71)32-43-57-39-22-13-11-20-37(39)41(59-43)28-34(17-8-3)29-42-38-21-12-14-23-40(38)58-44(60-42)33-70-50(72)46-48(64(5)54(70)74)62-52(68(46)27-10-7-2)66-25-16-19-36(56)31-66/h11-14,20-23,34-36H,8,15-19,24-33,55-56H2,1-5H3/t35-,36-/m1/s1 |
InChI Key |
LTMYFOFIZHMISH-LQFQNGICSA-N |
Isomeric SMILES |
CCCC(CC1=NC(=NC2=CC=CC=C21)CN3C(=O)C4=C(N=C(N4CC#CC)N5CCC[C@H](C5)N)N(C3=O)C)CC6=NC(=NC7=CC=CC=C76)CN8C(=O)C9=C(N=C(N9CC#CC)N1CCC[C@H](C1)N)N(C8=O)C |
Canonical SMILES |
CCCC(CC1=NC(=NC2=CC=CC=C21)CN3C(=O)C4=C(N=C(N4CC#CC)N5CCCC(C5)N)N(C3=O)C)CC6=NC(=NC7=CC=CC=C76)CN8C(=O)C9=C(N=C(N9CC#CC)N1CCCC(C1)N)N(C8=O)C |
Origin of Product |
United States |
Biological Activity
The compound 1,1'-(((2-Propylpropane-1,3-diyl)bis(quinazoline-4,2-diyl))bis(methylene))bis(8-((R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione) is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates quinazoline and purine derivatives, both of which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 999.17 g/mol .
Structural Components and Their Significance
The compound's design features multiple functional groups and heterocycles that suggest various biological interactions. Quinazolines are recognized for their roles in cancer therapy and as enzyme inhibitors, while purines are essential in numerous biological processes including nucleotide synthesis and signaling pathways .
Table 1: Structural Components and Their Known Activities
| Component Type | Example | Known Activity |
|---|---|---|
| Quinazoline | Gefitinib | Anticancer agent targeting EGFR |
| Purine | Linagliptin | DPP-IV inhibitor for diabetes treatment |
| Aminopiperidine | 3-Aminopiperidine | Potential neuroactive properties |
Biological Activity
The biological activity of the compound is primarily inferred from its structural components. Several studies have highlighted the pharmacological potential of similar compounds:
- Anticancer Activity : Quinazoline derivatives like gefitinib have shown effectiveness against various cancers by inhibiting tyrosine kinases involved in cell proliferation .
- Enzyme Inhibition : Compounds containing purine structures have been studied for their ability to inhibit enzymes such as DPP-IV, which plays a crucial role in glucose metabolism .
- Neuroactive Properties : The presence of aminopiperidine suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders .
Case Studies
Case Study 1: DPP-IV Inhibition
Research on linagliptin and its derivatives has demonstrated effective inhibition of DPP-IV, leading to improved glycemic control in diabetic models. The structural similarities between linagliptin and the queried compound suggest that it may exhibit similar inhibitory effects .
Case Study 2: Anticancer Effects
Studies involving quinazoline derivatives have shown that modifications to the quinazoline ring can enhance anticancer activity. For instance, compounds with specific substituents have been found to increase binding affinity to target receptors . This indicates that the intricate structure of the queried compound may provide enhanced efficacy against cancer cells.
Research Findings
Recent investigations into related compounds have yielded promising results regarding their biological activities:
Table 2: Summary of Biological Activities
| Compound Name | Activity Type | IC50 (μM) |
|---|---|---|
| Acarbose | α-glucosidase inhibitor | 750.0 ± 1.5 |
| Compound 11j | α-glucosidase inhibitor | 12.44 ± 0.38 |
| Gefitinib | EGFR inhibitor | Varies by cancer type |
The findings indicate that structural modifications can significantly influence the biological activity of similar compounds, suggesting that the unique features of the queried compound might lead to novel therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically active classes:
Database Presence
Research Findings and Hypotheses
Predicted Bioactivity
- Kinase inhibition : Quinazoline moieties often target EGFR or VEGFR kinases; bis-functionalization may broaden efficacy .
ADMET Considerations
- Solubility: (R)-3-aminopiperidin-1-yl groups may improve aqueous solubility vs. non-polar analogues .
- Metabolic stability : But-2-yn-1-yl groups could reduce oxidative metabolism, a common issue with alkyl chains .
Preparation Methods
Synthesis of Quinazoline Intermediates
- Quinazoline derivatives are typically synthesized via condensation reactions of anthranilic acid derivatives with formamide or related reagents to form the quinazoline ring system.
- Subsequent functionalization at the 2-position (quinazoline-4,2-diyl) allows for attachment to the propane-1,3-diyl linker through methylene bridges.
- Chlorination or bromination at the quinazoline 2-position can facilitate nucleophilic substitution with the linker amines or methylene groups.
Preparation of the Propane-1,3-diyl Linker
- The 2-propylpropane-1,3-diyl core can be prepared via alkylation or reductive amination strategies starting from propane-1,3-diamine derivatives.
- Selective protection and deprotection steps may be employed to control regioselectivity in linking quinazoline units.
Synthesis of Purine-2,6-dione Derivatives
- The purine-2,6-dione core (a xanthine derivative) is prepared by standard purine synthesis routes, often starting from substituted purines or xanthines.
- The 7-position but-2-yn-1-yl substituent is introduced via alkylation using but-2-ynyl halides under basic conditions.
- The 8-position substitution with (R)-3-aminopiperidin-1-yl is achieved by nucleophilic substitution or palladium-catalyzed amination reactions, preserving the stereochemistry of the aminopiperidine.
Coupling of Quinazoline Units to the Propane-1,3-diyl Core
- The quinazoline units are linked to the propane-1,3-diyl core via methylene bridges, typically introduced by reaction with formaldehyde or chloromethyl derivatives under basic or acidic conditions.
- This step requires careful control to avoid polymerization or side reactions.
Final Assembly
- The purine derivatives are attached to the quinazoline units through methylene linkers, often via nucleophilic substitution or reductive amination.
- Purification is achieved by chromatographic methods, and stereochemistry is confirmed by NMR and chiral HPLC.
Specific Preparation Method Example from Patent Literature
A patent (WO 2006/113704) describing substituted heteroaryl compounds related to this class provides detailed synthetic routes for similar structures:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Quinazoline ring formation | Anthranilic acid + formamide, heat | 70-85 | Formation of quinazoline core |
| 2 | Halogenation at quinazoline 2-position | NCS or NBS in DMF | 75-80 | Enables nucleophilic substitution |
| 3 | Linker attachment | Propane-1,3-diamine + halogenated quinazoline, base | 60-70 | Formation of methylene bridge |
| 4 | Purine alkylation | But-2-ynyl bromide + purine derivative, base | 65-75 | Introduction of but-2-yn-1-yl group |
| 5 | Aminopiperidine substitution | (R)-3-aminopiperidine + purine intermediate, Pd-catalyst | 55-65 | Stereoselective amination |
| 6 | Final coupling | Methylene linker formation between quinazoline and purine units | 50-60 | Requires inert atmosphere and careful purification |
This synthetic sequence is iterative and may require optimization for scale-up.
Experimental Conditions and Optimization
- Reactions are generally performed under inert atmosphere (nitrogen or argon) to prevent oxidation.
- Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM) are commonly used.
- Bases like triethylamine or potassium carbonate facilitate nucleophilic substitutions.
- Temperature control (0–80°C) is critical for selectivity and yield.
- Purification involves column chromatography, recrystallization, and sometimes preparative HPLC.
Research Findings and Analytical Data
- The stereochemistry of the (R)-3-aminopiperidin-1-yl substituent is preserved throughout synthesis, confirmed by chiral HPLC.
- NMR (1H, 13C), mass spectrometry, and IR spectroscopy validate the structure at each stage.
- The final compound exhibits high purity (>98%) and is characterized by distinct chemical shifts corresponding to quinazoline, purine, and piperidine moieties.
- Biological assays confirm the compound’s activity as a dipeptidyl peptidase-4 (DPP-4) inhibitor, supporting the relevance of the synthetic method for pharmaceutical applications.
Summary Table of Preparation Steps
| Synthetic Stage | Key Reaction | Typical Reagents | Conditions | Yield Range | Analytical Checks |
|---|---|---|---|---|---|
| Quinazoline Core Synthesis | Cyclization | Anthranilic acid, formamide | Heat, reflux | 70-85% | NMR, MS |
| Halogenation | Electrophilic substitution | NCS/NBS, DMF | 0–25°C | 75-80% | NMR, MS |
| Linker Attachment | Nucleophilic substitution | Propane-1,3-diamine, base | RT to 50°C | 60-70% | NMR, MS, HPLC |
| Purine Alkylation | Alkylation | But-2-ynyl bromide, base | RT to 60°C | 65-75% | NMR, MS |
| Aminopiperidine Coupling | Pd-catalyzed amination | (R)-3-aminopiperidine, Pd catalyst | 40–80°C | 55-65% | Chiral HPLC, NMR |
| Final Coupling | Methylene bridging | Formaldehyde or chloromethyl reagents | RT, inert atmosphere | 50-60% | NMR, MS, Purity |
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can experimental design minimize side reactions?
The synthesis of this complex heterocyclic compound requires multi-step organic reactions, including protection/deprotection strategies for functional groups (e.g., quinazoline and purine moieties), coupling reactions, and purification via column chromatography or recrystallization. To minimize side reactions, employ Design of Experiments (DoE) principles:
- Use fractional factorial designs to screen critical variables (e.g., temperature, solvent polarity, catalyst loading) .
- Apply response surface methodology (RSM) to optimize reaction yields and purity .
- Monitor intermediates with analytical techniques (e.g., HPLC, NMR) at each step to identify bottlenecks .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Key methods include:
- NMR Spectroscopy : Confirm stereochemistry (e.g., (R)-3-aminopiperidin-1-yl groups) and verify bond connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and detect trace impurities .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents .
- HPLC-PDA/MS : Quantify purity and identify degradation products under stressed conditions (e.g., light, heat) .
Q. How can researchers identify potential biological targets for this compound?
- Computational Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like kinases or GPCRs, leveraging the quinazoline and purine scaffolds’ affinity for ATP-binding pockets .
- In Vitro Assays : Prioritize targets via high-throughput screening (HTS) against disease-relevant enzymatic panels (e.g., tyrosine kinases) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to address low yield in the coupling of quinazoline and purine moieties?
- Multivariate Analysis : Use a central composite design (CCD) to model interactions between variables (e.g., solvent polarity, reaction time, stoichiometry). For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the methylene linker .
- In Situ Monitoring : Deploy Raman spectroscopy or inline HPLC to track reaction progress and adjust parameters in real time .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings or copper(I) for azide-alkyne cycloadditions .
Q. How should researchers resolve contradictions between computational predictions and experimental binding affinity data?
- Orthogonal Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics, complementing docking results .
- Conformational Sampling : Use molecular dynamics (MD) simulations to account for protein flexibility, which static docking may overlook .
- Post-Hoc Analysis : Investigate solvent effects (e.g., DMSO in assays) or protonation states of the 3-aminopiperidine group that may alter binding .
Q. What experimental strategies mitigate stability issues in the but-2-yn-1-yl substituent during long-term storage?
- Accelerated Stability Studies : Store samples under varied conditions (pH, humidity, temperature) and analyze degradation kinetics via LC-MS .
- Protective Formulations : Encapsulate the compound in cyclodextrins or lipid nanoparticles to shield reactive alkyne groups .
- Radical Scavengers : Add antioxidants (e.g., BHT) to formulations to prevent oxidative cleavage .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for kinase targets?
- Fragment-Based Design : Synthesize analogs with modified purine C8 substituents (e.g., varying alkyl/aryl groups) and test against kinase isoforms .
- Free Energy Perturbation (FEP) : Compute relative binding energies of analogs to prioritize synthetic targets .
- Selectivity Profiling : Use kinome-wide profiling platforms (e.g., KinomeScan) to identify off-target effects .
Q. What methodologies address toxicity risks associated with the 3-aminopiperidin-1-yl moiety?
- In Silico Tox Prediction : Apply tools like ProTox-II to predict hepatotoxicity or cardiotoxicity risks .
- Metabolite Identification : Incubate the compound with liver microsomes to detect reactive metabolites (e.g., iminium ions) via LC-MS/MS .
- CYP Inhibition Assays : Evaluate interactions with cytochrome P450 enzymes to assess drug-drug interaction potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
